11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester
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Overview
Description
11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester is a complex organic compound belonging to the class of depsidones. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]dioxepin core with various functional groups attached. It has a molecular formula of C21H22O7 and a molecular weight of 386.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester involves multiple steps. One common method involves the condensation of appropriate phenolic precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Various substitution reactions can occur, particularly on the methoxy and methyl groups attached to the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 8-hydroxy-3-methoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester
- 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 2-chloro-3,8-dihydroxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester
- 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 2,9-dichloro-3,8-dihydroxy-1,6-dimethyl-11-oxo-, methyl ester
Uniqueness
What sets 11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4723-32-4 |
---|---|
Molecular Formula |
C21H22O7 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 3,9-dimethoxy-1,4,7,10-tetramethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate |
InChI |
InChI=1S/C21H22O7/c1-9-8-13(24-5)10(2)17-14(9)21(23)28-19-12(4)16(25-6)15(20(22)26-7)11(3)18(19)27-17/h8H,1-7H3 |
InChI Key |
HJOIJGXPJAWTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)OC)C(=O)OC)C)C)OC |
Origin of Product |
United States |
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